(4-(4-fluorophenyl)piperazin-1-yl)(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazol-4-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a furan ring, and a 1,2,3-triazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may interact with each other and with the surrounding solvent in interesting ways, potentially leading to a variety of conformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect its polarity and solubility .Scientific Research Applications
Antimicrobial Activity
Research by Nagaraj, Srinivas, and Rao (2018) discusses the synthesis and evaluation of novel triazole analogues of piperazine, including those with 4-fluorophenyl substitutions, for their antibacterial activity against various human pathogenic bacteria. Compounds in this series demonstrated significant inhibition of bacterial growth, suggesting potential as antimicrobial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).
Corrosion Inhibition
Singaravelu, Bhadusha, and Dharmalingam (2022) explored the corrosion inhibition properties of novel organic compounds, including derivatives of piperazinyl and furan-2-yl methanone, on mild steel in acidic media. Their findings indicate that these compounds offer significant protection against corrosion, suggesting applications in materials science and engineering (P. Singaravelu, N. Bhadusha, V. Dharmalingam, 2022).
Pharmaceutical Synthesis and Evaluation
A study by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine evaluated their antidepressant and antianxiety activities. This research demonstrates the potential of structurally related compounds in the development of new therapeutic agents (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).
Chemical Synthesis and Analytical Applications
El-Sherbiny, Eid, El-wasseef, Al-Ashan, and Belal (2005) developed methods for the separation and analysis of flunarizine and its degradation products, using techniques relevant to the pharmaceutical industry. This research may provide insights into analytical methodologies applicable to similar complex organic compounds (D. El-Sherbiny, M. Eid, D. El-wasseef, Riyad M Al-Ashan, F. Belal, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-[2-(furan-2-yl)-2-hydroxyethyl]triazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3/c20-14-3-5-15(6-4-14)23-7-9-24(10-8-23)19(27)16-12-25(22-21-16)13-17(26)18-2-1-11-28-18/h1-6,11-12,17,26H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQHKFXARYKPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN(N=N3)CC(C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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